molecular formula C5H7N3 B147025 2-Hydrazinopyridine CAS No. 4930-98-7

2-Hydrazinopyridine

Cat. No.: B147025
CAS No.: 4930-98-7
M. Wt: 109.13 g/mol
InChI Key: NWELCUKYUCBVKK-UHFFFAOYSA-N
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Description

2-Hydrazinopyridine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyridine, where a hydrazine group (-NH-NH2) is attached to the second position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinopyridine can be synthesized through several methods, with two primary routes being the substitution of halogens by a hydrazino group and the reduction of corresponding diazonium salts .

Industrial Production Methods

Industrial production of this compound typically follows the nucleophilic substitution route due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Hydrazinopyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Mechanism of Action

2-Hydrazinopyridine exerts its effects primarily through its interaction with enzymes. It acts as an irreversible inhibitor of copper amine oxidases by reacting directly at the C5 position of the TPQ cofactor, forming a stable adduct . This interaction disrupts the enzyme’s activity, making it a valuable tool in studying enzyme mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

2-Hydrazinopyridine can be compared with other hydrazinopyridine derivatives, such as 4-Hydrazinopyridine and 3-Hydrazinopyridine. These compounds share similar reactivity due to the presence of the hydrazine group but differ in their positional isomerism, which affects their chemical behavior and applications .

    4-Hydrazinopyridine: Similar to this compound but with the hydrazine group at the fourth position.

    3-Hydrazinopyridine:

This compound is unique due to its specific position of the hydrazine group, which influences its reactivity and suitability for various applications.

Properties

IUPAC Name

pyridin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3/c6-8-5-3-1-2-4-7-5/h1-4H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWELCUKYUCBVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063651
Record name 2-Hydrazinopyridine
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Molecular Weight

109.13 g/mol
Source PubChem
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CAS No.

4930-98-7
Record name 2-Hydrazinopyridine
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Record name 2-Hydrazinopyridine
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Record name 2-Hydrazinopyridine
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Record name Pyridine, 2-hydrazinyl-
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Record name 2-Hydrazinopyridine
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Record name 2-hydrazinopyridine
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Record name 2-HYDRAZINOPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-hydrazinopyridine?

A1: this compound has a molecular formula of C5H7N3 and a molecular weight of 109.13 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, researchers frequently utilize techniques like UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopy to characterize this compound and its derivatives. [, , , , ]

Q3: How does this compound interact with copper amine oxidases (CAOs)?

A3: this compound acts as an irreversible inhibitor of CAOs. It binds covalently to the C5 position of the 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor, forming a stable adduct. This interaction mimics the substrate Schiff base intermediate formed during the enzyme's catalytic cycle. [, , ]

Q4: What is the significance of Asp383 in the interaction between this compound and Escherichia coli amine oxidase (ECAO)?

A4: Asp383 is crucial for this compound binding and ECAO activity. It acts as the catalytic base, abstracting a proton during the reaction with substrates. this compound's nitrogen atom at this position prevents proton abstraction, leading to irreversible inhibition. [, ]

Q5: How does the Y369F mutation in ECAO affect its interaction with this compound?

A5: The Y369F mutation in ECAO, replacing tyrosine with phenylalanine, alters the enzyme's reactivity with this compound. It leads to more efficient formation of a specific adduct (λmax = 525 nm), potentially due to increased TPQ adduct mobility within the active site. []

Q6: Can this compound be used in the synthesis of other compounds?

A6: Yes, this compound is a valuable reagent in synthesizing various heterocyclic compounds. It reacts with allenic and acetylenic nitriles to produce 5-amino-3-alkyl-1-(2-pyridyl)pyrazoles. [] It can also react with α-keto acids in a potassium iodide-catalyzed oxidative cyclization to produce 1,2,4-triazolo[4,3-a]pyridines. []

Q7: Can you provide an example of a one-pot synthesis using this compound?

A7: One example is the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines to efficiently synthesize substituted 1,2,4-triazolo[4,3-a]pyridines. [] Another example is the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to yield a variety of 3-amino-[1,2,4]-triazolopyridines and related heterocycles. []

Q8: Have computational methods been applied to study this compound and its derivatives?

A8: Yes, computational tools like DFT calculations are used to study the electronic structure, geometry, and properties of this compound complexes. These methods assist in understanding spectroscopic data and predicting reactivity. [, , ]

Q9: How do structural modifications of this compound affect its biological activity?

A9: Modifications to the pyridine ring or the hydrazine moiety can significantly impact this compound's biological activity. For example, substituting the hydrazine nitrogen with alkyl or aryl groups can influence its binding affinity towards enzymes like CAOs. [, ]

Q10: Are there any studies on formulating this compound derivatives for improved stability or delivery?

A10: Research has explored conjugating this compound derivatives to drug delivery systems like nanoparticles or incorporating them into biocompatible polymers to enhance their stability and delivery to specific targets. []

A10: Information about SHE regulations, toxicology, and safety is not explicitly discussed in the provided research excerpts.

Q11: Have any in vivo studies been conducted using this compound or its derivatives?

A11: Yes, researchers have investigated the biological activity of this compound derivatives in animal models. For instance, a cobalt(II) diacetyl monoxime-2-hydrazinopyridine complex demonstrated promising antitumor activity against murine Ehrlich ascites carcinoma in vivo. []

Q12: What about the in vivo efficacy of estradiol conjugated with a this compound derivative?

A12: Studies have shown that a 17α-estradiol derivative conjugated with a this compound derivative exhibited high binding affinity for the estrogen receptor when complexed with rhenium. This finding suggests its potential as a model for developing diagnostic imaging agents for breast tumors. []

Q13: Has this compound been investigated for antimicrobial applications?

A13: Yes, researchers have synthesized and evaluated novel benzimidazole, benzoxazole, and benzothiazole derivatives containing a this compound-derived pyrazole moiety for antimicrobial activity. []

A13: Information on PK/PD, in vitro efficacy beyond antimicrobial studies, and resistance mechanisms is not explicitly discussed in the provided research excerpts.

Q14: Are there any specific drug delivery strategies being explored for this compound-based compounds?

A14: While not extensively discussed in the provided abstracts, one study highlights the potential use of cellulose nanocrystals functionalized with this compound-containing polymers for targeted radiotherapeutic applications in cancer treatment. []

A14: Information on other drug delivery approaches and biomarkers associated with this compound is not explicitly discussed in the provided research excerpts.

Q15: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?

A15: Various techniques, including HPLC, IR spectroscopy, NMR spectroscopy, FAB mass spectrometry, and elemental analysis, are frequently employed to characterize and quantify this compound and its derivatives. [, , ]

A15: Specific details about analytical method validation, quality control, and assurance for this compound are not explicitly provided in the research excerpts.

A15: The provided research excerpts do not contain specific information regarding the environmental impact, dissolution, or solubility of this compound.

A15: Information regarding immunogenicity, drug-transporter and drug-metabolizing enzyme interactions, and biocompatibility of this compound is not available in the provided research excerpts.

A15: The provided research excerpts do not offer insights into alternatives, recycling, waste management practices, or research infrastructure related to this compound.

Q16: What is the historical context of this compound in analytical chemistry?

A16: this compound and its sulfonated derivatives have a history of use as colorimetric reagents in analytical chemistry, particularly for the complexometric titration of copper. []

Q17: Are there any notable examples of cross-disciplinary applications involving this compound?

A17: Research utilizing this compound spans multiple disciplines. For instance, in material science, it has been employed in developing fluorescent probes for detecting cadmium ions. [] In medicinal chemistry, this compound derivatives have been explored for their antitumor and antimicrobial properties. [, ]

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